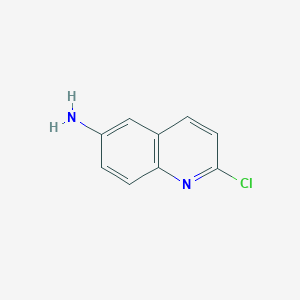

2-Chloroquinolin-6-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloroquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHREQJNIDQTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Cl)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572845 | |

| Record name | 2-Chloroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238756-47-3 | |

| Record name | 2-Chloroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloroquinolin 6 Amine and Its Functionalized Derivatives

Strategies for Quinoline (B57606) Ring System Construction with Halogenation

The synthesis of the quinoline scaffold, a key structural motif in many biologically active compounds, can be achieved through various classical methods such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. nih.govtandfonline.com These methods, however, often require harsh conditions and may not be suitable for the direct and regioselective introduction of a chlorine atom at the 2-position. tandfonline.com

More contemporary approaches focus on the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This method allows for the direct incorporation of a halogen at the 3-position under mild conditions using reagents like iodine monochloride (ICl), iodine (I2), or bromine (Br2). nih.gov While this provides a route to 3-haloquinolines, the synthesis of 2-chloroquinolines often involves the chlorination of a pre-formed quinolin-6-ol or a similar derivative. A common method for achieving this is through the use of chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions. For instance, 2,6-quinolinediol can be treated with POCl₃ in the presence of dimethylformamide (DMF) to yield the corresponding 2-chloro derivative.

Another strategy involves the Vilsmeier-Haack reaction, which can be used to synthesize 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides. rsc.org This reaction utilizes a mixture of POCl₃ and DMF. rsc.org The resulting 2-chloroquinoline-3-carbaldehyde (B1585622) can then be further modified.

Amination Reactions for C-6 Position Functionalization

The introduction of an amino group at the C-6 position of the 2-chloroquinoline (B121035) scaffold is a critical step in the synthesis of the target compound. This functionalization can be achieved through several amination strategies.

One prominent method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. researchgate.netscienceopen.com This reaction effectively couples an aryl halide (in this case, a di- or tri-haloquinoline) with an amine in the presence of a strong base. scienceopen.com This approach has been successfully used to synthesize 6-arylamino derivatives of quinolinequinones in excellent yields. researchgate.netscienceopen.com

Direct amination of quinoline N-oxides has also been explored. The reaction of quinoline 1-oxide with sodium amide (NaNH₂) in liquid ammonia (B1221849) in the presence of an oxidant like isopropyl nitrite (B80452) can lead to the formation of 2-aminoquinoline (B145021) 1-oxide. clockss.org However, the regioselectivity of this reaction is highly dependent on temperature and the specific quinoline derivative used. clockss.org

For the synthesis of 6-amino-4-(arylamino)quinoline-3-carbonitriles, a key intermediate can be prepared through the amination of 4-chloro-6-(crotonamido)quinoline-3-carbonitriles with various anilines. nih.gov This highlights that the timing of the amination step relative to the construction of other parts of the molecule is a key synthetic consideration.

Catalyst Systems in the Synthesis of 2-Chloroquinolin-6-amine Scaffolds

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of synthetic routes toward this compound and its derivatives.

Palladium-based catalysts are extensively used in C-N bond-forming reactions, particularly the Buchwald-Hartwig amination, for introducing the amine group at the C-6 position. researchgate.netscienceopen.com These systems typically consist of a palladium precursor and a suitable ligand.

Copper-catalyzed reactions also feature in the synthesis of quinoline derivatives. For instance, a patented process describes the treatment of 2-bromoquinolin-6-ol (B571869) with copper(I) chloride in DMF to achieve a bromine-to-chlorine substitution. In another application, copper nanoparticles grafted on carbon microspheres have been used as a reusable heterogeneous catalyst for the synthesis of 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives. samipubco.com

Acid catalysts , such as formic acid, are employed in greener synthetic approaches. ijpsjournal.com L-proline, an organocatalyst, has been utilized in one-pot, three-component reactions for the synthesis of functionalized pyrano[2,3-b]quinoline derivatives from 2-chloroquinoline-3-carbaldehydes. researchgate.net

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for the synthesis of quinoline derivatives. nih.govtandfonline.comijpsjournal.com These "green chemistry" approaches aim to reduce the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency. ijpsjournal.com

Key green strategies applicable to quinoline synthesis include:

Microwave-assisted synthesis (MAS): This technique can significantly accelerate reaction times and improve yields compared to conventional heating methods. tandfonline.com It has been successfully applied to various quinoline syntheses, including the Friedländer and Skraup reactions. tandfonline.com

Use of green solvents: Environmentally benign solvents like water, ethanol, ionic liquids, and deep eutectic solvents (DESs) are increasingly being used as reaction media. tandfonline.comijpsjournal.com For example, a one-pot, three-component condensation for the synthesis of spiro-quinolines has been developed using an ethanol-water mixture. tandfonline.com

Catalyst-free reactions: The development of synthetic protocols that proceed without the need for a catalyst is a major goal of green chemistry. qeios.com

One-pot multicomponent reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, are highly atom-economical and reduce the need for purification of intermediates. bohrium.com The Ugi multicomponent reaction has been used for the synthesis of N-(2-(tertbutylamino)-1-(2-chloro-5,7-dimethylquinolin-3-yl)-2-oxoethyl)-3-methoxy-N-phenylbenzamide derivatives in a single step. bohrium.com

Characterization Techniques for Synthesized this compound Derivatives

The structural confirmation and purity assessment of newly synthesized this compound derivatives are established through a combination of spectroscopic and analytical techniques. researchgate.netmdpi.com

Spectroscopic Confirmation (IR, 1H-NMR, 13C-NMR, Mass Spectrometry)

Infrared (IR) Spectroscopy is used to identify the presence of key functional groups. For example, in derivatives of 2-chloroquinoline, characteristic absorption bands would be observed for the C-Cl bond, as well as for the amino group (N-H stretching) and the aromatic C=C and C=N bonds. samipubco.comekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure.

¹H-NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, predicted signals would include those for the aromatic protons on the quinoline ring system and the protons of the amine group. ichemical.com The chemical shifts and coupling constants of these protons are indicative of their positions on the quinoline scaffold. ekb.egchemicalbook.com

¹³C-NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the this compound structure would give a distinct signal. nih.govrsc.org

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. The molecular ion peak ([M]+) would correspond to the molecular weight of the this compound derivative. ekb.egnih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. rsc.org

Interactive Data Table: Spectroscopic Data for a 2-Chloroquinoline Derivative

Below is a representative table of spectroscopic data for a derivative, 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline. samipubco.com

| Technique | Observed Signals/Peaks |

| IR (cm⁻¹) | 3385 (-NH), 3055 (-C-H), 1632 (-C=C), 737 (C-Cl) |

| ¹H NMR (ppm) | 4.29 (s, 2H), 7.25-7.8 (m, 7H), 8.00 (s, 1H), 8.15 (s, 1H) |

| MS (m/z) | 326.05 [M+1]⁺ |

Elemental Analysis

Elemental analysis is performed to determine the empirical formula of the synthesized compound by measuring the percentage composition of elements such as carbon (C), hydrogen (H), and nitrogen (N). samipubco.commdpi.comsemanticscholar.org The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula to confirm its composition. samipubco.com

Interactive Data Table: Elemental Analysis Data for a 2-Chloroquinoline Derivative

The following table shows an example of elemental analysis data for 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline. samipubco.com

| Element | Calculated (%) | Found (%) |

| C | 62.52 | 62.52 |

| H | 3.60 | 3.60 |

| N | 12.81 | 12.81 |

Medicinal Chemistry and Biological Activity of 2 Chloroquinolin 6 Amine Derivatives

Structure-Activity Relationship (SAR) Studies for 2-Chloroquinolin-6-amine Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For this compound analogs, SAR investigations have revealed that the nature and position of substituents on the quinoline (B57606) ring and the amino group significantly influence their biological activities.

The antimicrobial activity of this class of compounds is heavily dependent on the peripheral substituents and their spatial arrangement on the quinoline skeleton. medcraveonline.com For instance, in a series of 2-arylvinylquinolines, the introduction of a chlorine atom at the C-6 position of the quinoline ring led to an enhancement of antiplasmodial activity compared to analogs with a fluorine atom at the same position. nih.gov Specifically, chlorostyrylquinolines with a fluoro or trifluoromethyl group on the benzene (B151609) ring demonstrated potent activity against the Dd2 strain of Plasmodium falciparum. nih.gov One of the most active compounds in this series featured a 4-fluoro substitution on the benzene ring. nih.gov

Furthermore, the presence of a bromine atom at the C-6 position has been identified as an essential moiety for improving antimalarial activity in certain quinoline-imidazole hybrids. rsc.org Conversely, the introduction of an electron-withdrawing chlorine atom at the C-2 position has been shown to lead to a loss of activity in some hybrid molecules, whereas an electron-donating methoxy (B1213986) group at C-2 enhanced activity. rsc.org The substitution pattern on the amino group at the C-4 position also plays a critical role in determining the antimalarial potency of these derivatives. nih.gov

Antimicrobial Research

Derivatives of this compound have been the subject of extensive research to evaluate their efficacy against a variety of microbial pathogens. These investigations have demonstrated a broad spectrum of activity, including antibacterial, antifungal, antimalarial, and antitubercular properties.

Antibacterial Efficacy and Mechanisms

Analogs of this compound have shown promise as antibacterial agents against both Gram-positive and Gram-negative bacteria. The mechanism of action for some quinoline derivatives involves the inhibition of DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication.

In one study, novel 5-arylidene-2-(7-chloroquinolin-6-yl)-3-(pyrimidin-2-yl) thiazolidin-4-ones were synthesized and evaluated for their antibacterial activity. Several of these compounds exhibited significant potency. For example, a derivative with a hydrogen group at the third position of the benzene ring showed prominent activity against Escherichia coli and Pseudomonas aeruginosa. The presence of an electron-donating group at the third position of the phenyl ring also resulted in potent antibacterial activity, while an electron-withdrawing hydroxyl group at the fourth position of the phenyl ring conferred potent activity against E. coli.

Another study on 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives revealed that compounds with a methyl substitution at the 8th position or a methoxy group at the 7th position of the quinoline ring displayed good antibacterial activity against Gram-positive and Gram-negative bacterial strains. medcraveonline.com

Table 1: Antibacterial Activity of this compound Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 1¹ | E. coli | 12.5 | nih.gov |

| Compound 1¹ | P. aeruginosa | 62.5 | nih.gov |

| Compound 2² | E. coli | 12.5 | nih.gov |

| Compound 4e³ | S. aureus | - | medcraveonline.com |

| Compound 4e³ | E. coli | - | medcraveonline.com |

| Compound 4e³ | P. aeruginosa | - | medcraveonline.com |

| Compound 4e³ | S. pyogenes | - | medcraveonline.com |

¹5-arylidene-2-(7-chloroquinolin-6-yl)-3-(pyrimidin-2-yl) thiazolidin-4-one with a hydrogen at the 3-position of the benzene ring. ²5-arylidene-2-(7-chloroquinolin-6-yl)-3-(pyrimidin-2-yl) thiazolidin-4-one with an electron-donating group at the 3-position of the phenyl ring. ³3-((1H-benzo[d]imidazol-2-ylthio)methyl)-6-methoxy-2-chloroquinoline. Note: Specific MIC values for compound 4e were not provided in the source.

Antifungal Properties and Targets

The antifungal potential of this compound derivatives has also been explored, with several analogs demonstrating activity against various fungal species. The mechanism of antifungal action can vary, but for some azole-containing derivatives, it involves the inhibition of ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane.

In a study of 5-arylidene-2-(7-chloroquinolin-6-yl)-3-(pyrimidin-2-yl) thiazolidin-4-ones, a derivative with an electron-withdrawing chloro group at the fourth position of the phenyl ring exhibited potent antifungal activity against Candida albicans and Aspergillus niger. The same compound also showed good activity against Aspergillus clavatus. Another derivative with an electron-withdrawing hydroxyl group at the fourth position of the phenyl ring was also found to be a potent antifungal agent against C. albicans.

Furthermore, 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives have been evaluated for their antifungal properties. One compound in this series, with a methoxy group at the 7th position of the quinoline ring, showed good activity against C. albicans, A. niger, and A. clavatus. medcraveonline.com

Table 2: Antifungal Activity of this compound Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 3⁴ | C. albicans | 100 | nih.gov |

| Compound 3⁴ | A. niger | 100 | nih.gov |

| Compound 3⁴ | A. clavatus | 62.5 | nih.gov |

| Compound 4⁵ | C. albicans | 100 | nih.gov |

| Compound 4e³ | C. albicans | - | medcraveonline.com |

| Compound 4e³ | A. niger | - | medcraveonline.com |

| Compound 4e³ | A. clavatus | - | medcraveonline.com |

⁴5-arylidene-2-(7-chloroquinolin-6-yl)-3-(pyrimidin-2-yl) thiazolidin-4-one with a chloro group at the 4-position of the phenyl ring. ⁵5-arylidene-2-(7-chloroquinolin-6-yl)-3-(pyrimidin-2-yl) thiazolidin-4-one with a hydroxyl group at the 4-position of the phenyl ring. ³3-((1H-benzo[d]imidazol-2-ylthio)methyl)-6-methoxy-2-chloroquinoline. Note: Specific MIC values for compound 4e were not provided in the source.

Antimalarial Investigations

The quinoline core is famously associated with antimalarial drugs like chloroquine (B1663885). Consequently, derivatives of this compound have been investigated for their potential to combat malaria, particularly against drug-resistant strains of Plasmodium falciparum. The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin biocrystallization in the parasite's food vacuole.

Research into 2-arylvinylquinolines has shown that substitutions at the C-6 position of the quinoline ring significantly impact antimalarial activity. nih.gov For instance, a 6-chloro substituent was found to be more effective than a 6-fluoro substituent in enhancing antiplasmodial activity. nih.gov In a series of these compounds, a 6-chloro analog with a 4-fluoro-substituted benzene ring was identified as the most potent, with an IC50 value of 4.8 nM against the Dd2 strain of P. falciparum. nih.gov

Other studies have synthesized novel quinoline derivatives and evaluated their in vitro antimalarial activity, with some compounds showing moderate to high potency with IC50 values ranging from 0.014 to 15.87 µg/mL. mdpi.com A 2-chloroquinoline (B121035) derivative containing a 1,3,4-oxadiazole (B1194373) moiety at position 3 demonstrated greater activity (IC50 = 0.46 µg/mL) than its corresponding ethyl ester or carbohydrazide (B1668358) analogs. mdpi.com

Table 3: Antimalarial Activity of 2-Chloroquinoline Derivatives

| Compound ID | P. falciparum Strain | IC50 | Reference |

|---|---|---|---|

| Compound 29⁶ | Dd2 | 4.8 nM | nih.gov |

| Compound 12⁷ | - | 0.46 µg/mL | mdpi.com |

| Compound 4b⁸ | - | 0.46 µg/mL | mdpi.com |

| Compound 4i⁸ | - | 0.014 µg/mL | mdpi.com |

⁶6-Chloro-2-(4-fluorostyryl)quinoline. ⁷5-(2-Chloroquinolin-3-yl)-1,3,4-oxadiazole-2-thiol. ⁸Dihydropyrimidine derivative with a quinolinyl residue.

Antitubercular Activity

Tuberculosis remains a significant global health threat, and the development of new antitubercular agents is a priority. Quinoline derivatives have emerged as a promising class of compounds in this area. Several analogs of 6-chloro-2-methoxy-9-substituted acridines, which share a structural relationship with the quinoline core, have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Two compounds in this series demonstrated 100% inhibition at a concentration of 6.25 µg/mL. nih.gov

In another study, 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives were synthesized and showed moderate antitubercular activity against M. tuberculosis H37Rv. samipubco.com

Table 4: Antitubercular Activity of 6-Chloroquinoline Derivatives

| Compound Class | M. tuberculosis Strain | Activity | Reference |

|---|---|---|---|

| 6-Chloro-2-methoxy-9-substituted acridines | H37Rv | 100% inhibition at 6.25 µg/mL | nih.gov |

| 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinolines | H37Rv | Moderate activity | samipubco.com |

Anticancer Research and Cytotoxicity Evaluations

The anticancer potential of 2-chloroquinoline derivatives has been extensively explored, with many analogs exhibiting significant cytotoxicity against various cancer cell lines. The proposed mechanisms of action include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.

Novel chloroquine analogs have been synthesized and evaluated for their cytotoxic potential. In one study, an analog demonstrated excellent cytotoxic potential against the HeLa (cervical cancer) cell line, showing 100% inhibition with an IC50 of 8.9 µg/mL.

In another investigation, a series of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives were synthesized. One of these compounds, with a 6-Cl substitution on the quinolinyl moiety, displayed selective and potent cytotoxic efficacy in the A2780 ovarian cancer cell line. Mechanistic studies indicated that this compound significantly inhibited the clonogenic survival of A2780 cells by inducing apoptosis.

Table 5: Cytotoxicity of 2-Chloroquinoline Derivatives Against Cancer Cell Lines

| Compound ID/Class | Cancer Cell Line | IC50 | Reference |

|---|---|---|---|

| Chloroquine Analog CS9 | HeLa | 8.9 µg/mL | |

| LM08⁹ | A2780 (Ovarian) | Potent |

⁹3-((6-Chloro-2-chloroquinolin-3-yl)methylene)indolin-2-one. Note: A specific IC50 value for LM08 was not provided in the source.

Inhibition of Cellular Pathways (e.g., PI3K/AKT/mTOR)

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth and survival, and its hyperactivation is a common feature in many cancers. rsc.org Consequently, it represents a key target for cancer therapy. Derivatives of 2-chloroquinoline have been identified as potent inhibitors of this pathway.

One notable example is 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (compound 49), which was designed based on the neocryptolepine (B1663133) core structure. acs.org Studies showed that this compound exerts its cytotoxic effects on colorectal cancer cells (HCT116 and Caco-2) by modulating the PI3K/AKT/mTOR signaling pathway. acs.org Similarly, a series of 3-amidoquinoline derivatives were designed and found to be potent PI3K/mTOR dual inhibitors. rsc.org One of these compounds, 15a, was shown to significantly inhibit the phosphorylation of Akt (pAkt(Ser473)) in PC-3 prostate cancer cells, which have a constitutively active PI3K pathway, confirming its inhibitory effect on the signaling cascade. rsc.org Other research has also highlighted that certain quinoline derivatives can impair lysosome function and alter autophagy by reducing phosphorylated mTOR. nih.gov

Impact on Cell Migration and Colony Formation

The ability of cancer cells to migrate and form new colonies is fundamental to metastasis. Research has demonstrated that 2-chloroquinoline derivatives can effectively inhibit these processes. For instance, compound 49, a 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, was found to significantly inhibit both colony formation and cell migration in HCT116 and Caco-2 colorectal cancer cells. acs.orgnih.gov

Further studies on other derivatives have reinforced these findings. A derivative of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one, known as LM08, which features a 6-Cl substitution, showed potent and selective cytotoxicity against the A2780 ovarian cancer cell line. researchgate.net Mechanistic investigations revealed that LM08 significantly inhibited the clonogenic survival of these cancer cells, an effect mediated by the induction of apoptosis. researchgate.net

Antiviral Potentials, including Anti-HIV-1 Reverse Transcriptase Inhibition

The quinoline scaffold is a core component of several established antiviral agents, and derivatives of 2-chloroquinoline have been extensively explored for their antiviral properties. researchgate.netresearchgate.net A primary focus of this research has been on the inhibition of HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication. nih.govjocpr.com

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a key class of anti-HIV drugs, and numerous 2-chloroquinoline derivatives have been designed as novel NNRTIs. nih.govresearchgate.net One study involved the synthesis of quinoline-based chalcones, which were then used to create pyrimidine (B1678525) and pyrazoline derivatives. nih.gov Molecular docking and subsequent bioassays confirmed that compounds with chloro- and bromo-substitutions exhibited potent activity against HIV-RT. nih.gov Another study developed N-((2-chloroquinolin-3-yl)methylene)-4-methylbenzenamine derivatives and evaluated them as anti-HIV-1 RT inhibitors through molecular docking. echemcom.comsamipubco.com

Beyond HIV, the antiviral activity of these compounds has been tested against other viruses. For example, 4,7-dichloroquinoline (B193633) showed significant inhibitory effects against the dengue virus serotype 2 (DENV-2). nih.gov Derivatives have also been investigated for activity against the Zika virus (ZIKV) nih.gov and SARS-CoV-2. jst.go.jp

Anti-inflammatory Properties

Several classes of 2-chloroquinoline derivatives have been reported to possess anti-inflammatory activity. researchgate.netresearchgate.netajptr.com The quinoline moiety itself is found in natural products known to have anti-inflammatory effects. researchgate.net Research has highlighted that 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives, in particular, exhibit notable anti-inflammatory potential alongside other biological activities. researchgate.netresearchgate.net Additionally, substituted benzimidazole (B57391) derivatives, which incorporate a 2-chloroquinoline structure, have been identified in various therapeutic areas, including as anti-inflammatory agents. ajptr.com

Other Investigated Biological Activities (e.g., Insecticidal, Anthelmintic, Antioxidant, Catecholase Activity)

The versatile 2-chloroquinoline scaffold has been explored for a range of other biological applications.

Insecticidal Activity : Derivatives of 2-chloroquinoline have shown promise as insecticidal agents. A study on N-heterocycles derived from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3H)-one demonstrated significant larvicidal activity against both lab and field strains of Culex pipiens, a common mosquito vector. rsc.orgresearchgate.net The results indicated that these compounds can effectively control the mosquito at its larval stage. rsc.org Other research has also synthesized quinoline derivatives and confirmed their insecticidal effects against vectors for malaria and dengue. nih.gov

Anthelmintic Activity : Several novel series of 2-chloroquinoline derivatives have been synthesized and evaluated for their potential as anthelmintic agents. ajptr.comjocpr.comjocpr.com In these studies, compounds such as 4-(1H-benzimidazol-2-yl)-6-(2-chloroquinolin-3-yl)pyrimidin-2-amines were tested in vitro against the South Indian adult earthworm, Pheretima posthuma. ajptr.comjocpr.com Certain derivatives demonstrated promising activity, reducing the time to paralysis and death of the worms, indicating their potential as a basis for developing new anthelmintic drugs. ajptr.comjocpr.com Similar activity was observed for newer quinoline derivatives containing an acridine (B1665455) moiety. innovareacademics.in

Antioxidant Activity : The antioxidant potential of 2-chloroquinoline derivatives has been investigated through various assays, primarily the DPPH free radical scavenging method. eurjchem.comeurjchem.comacademicjournals.org A series of 2-amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide derivatives were synthesized, and several compounds within this series exhibited notable antioxidant potency. eurjchem.comeurjchem.com Another study on 2-chloroquinoline-3-carbaldehydes and their 2-chloro-3-(1,3-dioxolan-2-yl)quinolines derivatives also reported significant radical scavenging activity for specific substituted compounds. researchgate.net

Catecholase Activity : Certain 2-chloroquinoline derivatives have been shown to participate in catalytic activities. Specifically, metal complexes formed between copper salts and quinoline-based ligands were found to efficiently catalyze the oxidation of catechol to o-quinone, mimicking the function of the catecholase enzyme. mdpi.comresearchgate.net Among the tested ligands, the complex formed with 2-chloroquinoline-3-carbohydrazide (B12847495) and Cu(OAc)₂ displayed the highest catalytic activity, with an oxidation rate of 126.80 µmol L⁻¹ s⁻¹. mdpi.comresearchgate.net This activity is dependent on both the ligand's chemical structure and the nature of the metal ions involved. mdpi.com

Molecular Docking Studies and Receptor Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a protein target, providing insight into its mechanism of action. jocpr.comechemcom.com This method has been widely applied to understand the interactions of 2-chloroquinoline derivatives with various biological targets.

For instance, docking studies on N¹,N⁴-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine derivatives as potential inhibitors of the human protein kinase AKT1 revealed that the most potent compounds formed strong hydrogen bonds and pi-pi interactions with key amino acid residues like Asn 49, Lys 220, Trp 76, and Tyr 224 within the enzyme's active site. nih.gov

In the context of antiviral research, docking studies were crucial for identifying 2-chloroquinoline derivatives as potential HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govechemcom.com These studies predicted how the compounds fit into the allosteric site of the enzyme. nih.gov The analysis revealed key interactions, such as hydrogen bonds with Lys 101 and hydrophobic interactions with Trp 229, which are critical for inhibitory activity. nih.gov

Ligand-Protein Binding Analysis

The analysis of ligand-protein binding provides a detailed picture of the molecular interactions driving biological activity.

Anti-HIV-1 Reverse Transcriptase (RT) Inhibitors : For pyrimidine derivatives of 2-chloroquinoline, docking analysis showed that the most active compounds had the best docking scores and formed hydrogen bonds with LYS 101 and hydrophobic interactions with TRP229 in the active site of HIV-RT. nih.gov For a different series of N-((2-chloroquinolin-3-yl)methylene)-4-methylbenzenamine derivatives, docking results indicated that the most promising compound established van der Waals interactions with amino acids Leu 228 and Glu 224. echemcom.com

AKT1 Inhibitors : In the study of N¹,N⁴-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine derivatives, ligand-protein binding analysis highlighted the importance of both hydrogen bonding and hydrophobic interactions. nih.gov The quinoline moiety and the nitrogen of the quinoline ring formed strong hydrogen bonds with residues such as Asn 49, Lys 220, Ser 157, and Arg 225. nih.gov Furthermore, pi-pi stacking interactions with Lys 220, Trp 76, and Tyr 224 were identified as a common and crucial factor in the enzyme-inhibitor complex. nih.gov

Antibacterial Agents : In a study of 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives as potential antibacterial agents, molecular docking was performed against the MurD ligase enzyme. cbijournal.com The analysis helped to rationalize the experimentally observed antimicrobial activity by predicting the binding conformations of the compounds within the enzyme's active site. cbijournal.com

The table below summarizes the findings from various molecular docking studies on 2-chloroquinoline derivatives.

| Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| N-((2-chloroquinolin-3-yl) methylene)-4-methylbenzenamine | HIV-1 Reverse Transcriptase | Leu 228, Glu 224 | Van der Waals | echemcom.com |

| Pyrimidine derivatives of 2-chloroquinoline | HIV-1 Reverse Transcriptase | LYS 101, TRP 229 | Hydrogen bonding, Hydrophobic | nih.gov |

| N¹,N⁴-bis((2-chloroquinolin-3-yl) methylene)benzene-1,4-diamine | AKT1 | Asn 49, Lys 220, Ser 157, Trp 76, Tyr 224 | Hydrogen bonding, Pi-pi stacking | nih.gov |

| 2-chloro-3-((2,2-dimethylhydrazono) methyl)quinoline | HIV-1 Reverse Transcriptase | Lys 103, Trp 229, Tyr 181, Phe 227 | Hydrogen bonding, Pi-pi stacking | jocpr.com |

Table of Compounds

Identification of Stabilizing Interactions

The biological efficacy of this compound derivatives is intrinsically linked to their ability to form stable interactions with target biomolecules, primarily enzymes and receptors. The specific nature of these interactions, which dictates the binding affinity and selectivity of the compounds, has been elucidated through crystallographic analysis and molecular modeling studies. These investigations reveal a variety of non-covalent and covalent bonds that stabilize the ligand-target complex.

A survey of chlorinated quinoline derivatives highlights the prevalence of specific intermolecular and intramolecular hydrogen bonds that are crucial for molecular packing and recognition. rasayanjournal.co.in The interactions are typically of the form X-H···A, where X can be carbon, nitrogen, or oxygen, and A represents an acceptor atom like oxygen, chlorine, or nitrogen. rasayanjournal.co.in In the context of this compound derivatives, the amine group at the C6 position and the nitrogen atom within the quinoline ring are key participants in hydrogen bonding, anchoring the molecule within the active site of a target protein.

For instance, in the development of dual inhibitors for SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), derivatives based on a 2-chloroquinoline scaffold were designed. nih.gov Molecular docking studies revealed that these compounds can bind covalently to the catalytic cysteine residue (C145) of MPro. nih.gov This covalent bond formation represents a powerful stabilizing interaction that leads to irreversible inhibition. Other derivatives in the same study were found to bind non-covalently, with their stability within the active site governed by a network of hydrogen bonds and hydrophobic interactions. nih.gov

Similarly, studies on quinoline-based α-glucosidase inhibitors have employed molecular docking and molecular dynamics simulations to understand binding modes. researchgate.net These in silico methods show that the quinoline core can form strong interactions with the active site of the enzyme. researchgate.net For example, a non-competitive inhibitor demonstrated stabilizing interactions that were attributed to hydrogen bonds and van der Waals forces involving the quinoline nucleus and its substituents. researchgate.net The analysis of N-allyl-tetrahydroquinolines as inhibitors of butyrylcholinesterase (BChE) also pointed to the importance of substituent effects on binding, though specific interactions were not detailed. arabjchem.org

The stabilizing interactions for various quinoline derivatives are summarized below, showcasing the common bonding patterns that contribute to their biological activity.

| Derivative Class | Target Enzyme | Identified Stabilizing Interactions | Interaction Type |

|---|---|---|---|

| 2-Chloroquinoline-based hydrazones | SARS-CoV-2 MPro | Covalent bond with Cys145 residue | Covalent |

| 2-Chloroquinoline-based imines | SARS-CoV-2 MPro & PLPro | Hydrogen bonds, Hydrophobic interactions | Non-covalent |

| Quinoline-tagged benzothiazoles | α-Glucosidase | Hydrogen bonds, van der Waals forces | Non-covalent |

| Chlorinated Quinolines | General (Crystallographic Data) | Inter- and intramolecular hydrogen bonds (N-H···Cl, C-H···O, N-H···N) | Non-covalent |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Pharmacokinetic Predictions

The journey of a potential drug candidate from discovery to clinical application is heavily dependent on its pharmacokinetic profile. In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties provide an early assessment of a compound's drug-likeness, helping to prioritize candidates for further development. openmedicinalchemistryjournal.com Several studies have applied these computational tools to derivatives of 2-chloroquinoline to evaluate their potential as therapeutic agents.

A study on a series of 2-amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide derivatives found that the synthesized compounds possessed reliable ADME properties and were predicted to be non-toxic. eurjchem.comeurjchem.com These predictions are crucial as they suggest the compounds have a lower likelihood of failing in later stages of drug development due to poor pharmacokinetics or toxicity. eurjchem.comeurjchem.com

Similarly, in silico ADMET profiling was conducted for novel furan (B31954) C-2 quinoline coupled 1,2,4-triazole (B32235) analogs. openmedicinalchemistryjournal.com Computer-based methods were used to study molecular descriptors and drug-likeness properties, indicating that predicting bioavailability at an early stage is a significant advantage in the drug development process. openmedicinalchemistryjournal.com Another study on methoxybenzo[h]quinoline-3-carbonitrile derivatives also reported in silico ADME/Tox profiling to describe the molecular properties related to their pharmacokinetic behavior in the human body. mdpi.com

These predictive studies assess various parameters, including intestinal absorption, ability to cross the blood-brain barrier (BBB), and potential for inhibiting cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. The general consensus from these studies is that the quinoline scaffold can be modified to produce derivatives with favorable pharmacokinetic profiles. openmedicinalchemistryjournal.comeurjchem.com

The table below summarizes key in silico ADME predictions for representative classes of quinoline derivatives, based on available research.

| Derivative Class | Predicted Human Intestinal Absorption | Predicted Blood-Brain Barrier (BBB) Penetration | CYP2D6 Inhibition Prediction | Predicted Toxicity |

|---|---|---|---|---|

| 2-Amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazides | Good | Predicted non-penetrant | Predicted non-inhibitor | Nontoxic eurjchem.comeurjchem.com |

| Furan C-2 Quinoline Coupled 1,2,4-Triazoles | Variable (structure-dependent) | Variable (structure-dependent) | Not Reported | Predicted based on lethal dosage openmedicinalchemistryjournal.com |

| Methoxybenzo[h]quinoline-3-carbonitriles | Good | Predicted penetrant | Not Reported | Profiled mdpi.com |

Applications in Materials Science

Quinoline (B57606) Derivatives in Organic Light-Emitting Diodes (OLEDs) and Transistors

Quinoline derivatives are versatile materials in the field of organic electronics, having been successfully utilized as emitters, charge transporters, and host materials in OLEDs, as well as active components in organic field-effect transistors (OFETs). researchgate.netdntb.gov.uanih.gov

Their primary role in OLEDs is often as electron-transport materials (ETMs) due to the electron-deficient character of the nitrogen-containing heterocyclic ring system. alfa-chemistry.com An effective ETM must have appropriate HOMO/LUMO energy levels to facilitate electron injection from the cathode while blocking holes, high electron mobility for efficient charge transport, and good thermal stability to ensure device longevity. alfa-chemistry.com The archetypal quinoline-based ETM is tris(8-hydroxyquinoline)aluminum (Alq3), which has been fundamental to the development of OLED technology due to its exceptional electron transport and electroluminescent properties. acs.orgresearchgate.net

Research has expanded to a wide array of quinoline structures to optimize device performance. For instance, pyrazoloquinoline derivatives have been investigated as blue-emitting materials. When doped into a host layer, these compounds can lead to bright blue and blue-green light emission. acs.org The performance, including external quantum efficiency and power efficiency, is directly influenced by the substituents on the quinoline core. acs.org Similarly, indenoquinoline derivatives have been synthesized for use as blue fluorescent emitters in OLEDs, with one such device achieving an external quantum efficiency of 2.20%. ingentaconnect.com

The design of quinoline derivatives often follows a donor-acceptor (D-A) architecture to tune the emission color and improve charge injection and transport balance. bohrium.com By attaching electron-donating units like carbazole (B46965) or fluorene (B118485) to the quinoline core, researchers can create materials with bright emission and high fluorescence efficiency. bohrium.com

Table 1: Performance of Selected OLEDs Incorporating Quinoline Derivatives

| Emitter/Transport Material | Role | Max. Efficiency (EQE) | Emission Color | Reference |

|---|---|---|---|---|

| Pyrazoloquinoline Derivative (PAQ-X) | Dopant/Emitter | Varies with substituent | Blue / Blue-Green | acs.org |

| Indenoquinoline Derivative | Emitter | 2.20% | Blue | ingentaconnect.com |

| 2,4-dicarbazolylquinoline (Q-C1) | Dopant/Emitter | Not specified | Green | bohrium.com |

In the context of transistors, the ordered molecular packing and charge-carrying capabilities of quinoline derivatives are key. Heptacyclic bisindoloquinoline-based materials, for example, have been successfully integrated into organic transistors, demonstrating the potential of this class of compounds in logic circuits. researchgate.net

Integration of Quinoline Derivatives in Photovoltaic Cells

In third-generation photovoltaics, including polymer solar cells and dye-sensitized solar cells (DSSCs), quinoline derivatives have emerged as promising materials. nih.govnih.gov Their utility stems from their chemical stability, good solubility in organic solvents, and highly tunable electronic properties, which allow them to function as either electron donors or acceptors in the active layer. nih.govresearchgate.net

The fundamental process in an organic photovoltaic cell involves light absorption to create an exciton (B1674681) (a bound electron-hole pair), followed by the dissociation of this exciton at a donor-acceptor interface and the subsequent transport of free charges to their respective electrodes. nih.gov The energy levels (HOMO and LUMO) of the donor and acceptor materials must be appropriately aligned to facilitate this process. Quinoline derivatives can be engineered to meet these specific energy level requirements. bohrium.com

In DSSCs, a dye absorbs light and injects an electron into a semiconductor's conduction band, typically titanium dioxide (TiO2). nih.gov Quinoline-based dyes have been developed for this purpose. For example, iso-quinoline cationic dyes have been used as the electron acceptor portion of the dye molecule. rsc.org One such DSSC employing a quinoline-based dye achieved a power conversion efficiency of 7.3%, which is comparable to some standard sensitizers. rsc.org Another study on quinoline-based dyes reported that modifying the molecular structure led to a cell with a power conversion efficiency of 2.51%, with performance directly linked to the dye's absorption spectrum and LUMO energy level. nih.gov

In bulk heterojunction (BHJ) polymer solar cells, quinoline derivatives can be blended with polymer donors. Research into 1H-pyrazolo[3,4-b]quinoline derivatives mixed with a polythiophene derivative resulted in functional solar devices. mdpi.com Although the power conversion efficiency was modest at approximately 0.38%, it demonstrates the viability of incorporating quinoline small molecules into polymer-based solar cell architectures. mdpi.com

Table 2: Performance of Selected Solar Cells Incorporating Quinoline Derivatives

| Cell Type | Quinoline Derivative Role | Power Conversion Efficiency (η) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Reference |

|---|---|---|---|---|---|

| DSSC | Cationic Dye (JH304) | 7.3% | 0.684 V | 14.4 mA/cm² | rsc.org |

| DSSC | Butoxy-substituted quinoline dye (Q10) | 2.51% | 0.52 V | 7.04 mA/cm² | nih.gov |

Future Research Directions and Therapeutic Implications

Development of Novel 2-Chloroquinolin-6-amine Analogs with Enhanced Efficacy and Selectivity

The development of new analogs of this compound is a key area of future research, aiming to improve therapeutic efficacy and selectivity. By strategically modifying the core structure, scientists can fine-tune the pharmacological properties of these compounds.

One approach involves the synthesis of 2-substituted quinoline-6-carboxamides. jst.go.jp Research has shown that introducing various amines or a methoxy (B1213986) group at the 2-position, along with different amide functionalities at the 6-position, can yield compounds with significant antagonistic activity against the metabotropic glutamate (B1630785) receptor 1 (mGluR1). jst.go.jp For instance, analogs featuring hydrophobic cyclic amines like pyrrolidine (B122466) or piperidine (B6355638) at the R1 position and small secondary amide groups at the R2 and R3 positions have demonstrated notable inhibitory activity. jst.go.jp These findings suggest that further exploration of diverse substituents at these positions could lead to the discovery of more potent and selective mGluR1 antagonists for conditions like neuropathic pain. jst.go.jp

Another strategy focuses on creating hybrid molecules that combine the 2-chloroquinoline (B121035) scaffold with other pharmacophores. This approach aims to develop agents with dual or multiple mechanisms of action. For example, combining the 2-chloroquinoline core with a thiazolidinone ring has resulted in compounds with potential antimicrobial properties. mdpi.com Similarly, the fusion of the 2-chloroquinoline moiety with pyrimidine (B1678525) has been explored for antitubercular activity. researchgate.net These hybrid strategies offer the potential to overcome drug resistance and enhance therapeutic outcomes. nih.gov

The table below summarizes the inhibitory activities of some synthesized 2-amino or 2-methoxyquinoline-6-carboxamides against mGluR1. jst.go.jp

| Compound | R1 | R2 | R3 | % Inhibition at 10 µM |

| 12a | Pyrrolidinyl | Me | H | >40% |

| 13a | Piperidinyl | Me | H | >40% |

| 13c | Piperidinyl | Et | H | >40% (IC50 = 2.16 µM) |

Data sourced from a study on 2-substituted quinoline-6-carboxamides as potential mGluR1 antagonists. jst.go.jp

Exploration of Combination Chemotherapeutic Strategies Involving this compound Scaffolds

The potential of this compound derivatives in combination chemotherapy is a significant area of investigation. Combining these scaffolds with existing drugs could lead to synergistic effects, overcome drug resistance, and reduce toxicity.

One promising avenue is the development of covalent bi-therapy, where a 2-chloroquinoline-based molecule is linked to another biologically active agent. nih.gov This approach has been shown to be effective in other contexts, such as with synthetic endoperoxide-chloroquine derivatives. nih.gov The goal is to create a single molecule that can hit multiple targets or pathways, thereby increasing therapeutic efficacy.

Furthermore, derivatives of 2-chloroquinoline are being explored as agents that can circumvent multi-drug resistance in cancer cells. nih.gov For instance, certain pyrimido[1”,2”:1,5]pyrazolo[3,4-b]quinoline derivatives have shown the ability to overcome resistance mediated by ABCG2 transporters. nih.gov This suggests that combining such compounds with conventional chemotherapeutic agents that are substrates for these transporters could enhance their effectiveness against resistant tumors. nih.gov Further studies are needed to confirm these interactions and explore the full potential of these combination strategies. nih.gov

Advanced Computational Modeling for Lead Optimization

Advanced computational modeling plays a crucial role in the optimization of lead compounds derived from the this compound scaffold. Techniques like quantitative structure-activity relationship (QSAR) and molecular docking are instrumental in predicting the biological activity of newly designed compounds before their synthesis and testing. jazindia.com

3D-QSAR studies, using methods like CoMFA and CoMSIA, have been successfully employed to establish a correlation between the chemical structures of 2-chloroquinoline derivatives and their antimycobacterial activity. researchgate.net The contour maps generated from these models help identify the structural features that are critical for biological activity, guiding the design of more potent analogs. researchgate.net

Molecular docking simulations are used to understand the binding modes of these compounds with their target proteins. For example, docking studies have been used to investigate the interaction of 2-chloroquinoline derivatives with enzymes like EGFR tyrosine kinase and human AKT1. jscimedcentral.com These computational approaches not only help in understanding the mechanism of action but also in predicting the potential of new derivatives as inhibitors of specific targets. jscimedcentral.com By providing insights into the molecular basis of therapeutic activity, computational modeling significantly accelerates the drug discovery process and reduces the costs associated with experimental screening. jscimedcentral.com

Investigation of New Biological Targets and Mechanisms of Action

Research into this compound and its derivatives continues to uncover new biological targets and mechanisms of action, expanding their therapeutic potential beyond their initial applications.

Initially recognized for their antimicrobial and antimalarial properties, recent studies have highlighted the potential of 2-chloroquinoline derivatives as inhibitors of viral proteases. Specifically, they have been investigated as dual inhibitors of the main protease (MPro) and papain-like protease (PLPro) of SARS-CoV-2. researchgate.net The design of molecules with an imine moiety as a nucleophilic warhead has shown promise in inhibiting these cysteine proteases. researchgate.net Further modifications, such as the conversion of the imine to an azetidinone, have led to improved potency against both enzymes in the nanomolar range with low cytotoxicity. researchgate.net

The quinoline (B57606) scaffold itself is known to be a versatile pharmacophore present in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. ekb.egderpharmachemica.com The ability of quinoline derivatives to interact with various biological targets, such as protein kinases and topoisomerases, and to disrupt processes like tubulin assembly, makes them attractive candidates for the development of new anticancer agents. ekb.eg The investigation into these diverse mechanisms of action is crucial for identifying new therapeutic applications for this compound-based compounds.

Potential for Derivatization in Diverse Chemical Applications

The this compound scaffold is a versatile building block for the synthesis of a wide array of chemical compounds with diverse applications. The presence of the chlorine atom at the 2-position and the amino group at the 6-position provides reactive sites for further chemical modifications. vulcanchem.com

The chlorine atom can be readily displaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups at the 2-position. jst.go.jp This has been exploited in the synthesis of 2-alkynyl-3-formyl-quinolines via Sonogashira coupling reactions. rsc.org The amino group at the 6-position can be derivatized to form amides, ureas, and other functionalities. For instance, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) is a reagent used for the rapid labeling of primary and secondary amines to form highly fluorescent derivatives for analytical purposes. nih.gov

Furthermore, the quinoline ring system itself can undergo various chemical transformations. For example, the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]quinolines can be achieved through intramolecular cyclization reactions of appropriately substituted 2-chloroquinoline derivatives. nih.govrsc.org This chemical versatility makes this compound a valuable intermediate in the synthesis of complex molecules for applications in medicinal chemistry, materials science, and as fluorescent probes. uantwerpen.be The ability to create a diverse library of derivatives from this single scaffold underscores its importance in chemical research and development.

Q & A

Q. Basic

- Methodological Answer :

Strict adherence to chemical hygiene protocols is essential. Key measures include:- Storage : Separate organic and inorganic reagents; store this compound in a cool, dry, ventilated area away from oxidizers. Use secondary containment for liquid forms .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or handling powdered forms to prevent inhalation .

- Waste Disposal : Neutralize acidic/basic residues before disposal. Collect halogenated waste separately for incineration .

- Emergency Procedures : Ensure access to emergency showers, eyewash stations, and spill kits. Train personnel on first-aid measures for skin/eye contact .

What synthetic routes are commonly employed for the preparation of this compound?

Q. Basic

- Methodological Answer :

Two primary methods are used:- Nucleophilic Aromatic Substitution : React 6-nitroquinoline with chlorine gas under UV light, followed by catalytic hydrogenation (e.g., Pd/C, H₂) to reduce the nitro group to an amine. Optimize reaction time (12-24 hrs) and temperature (80-100°C) to avoid over-chlorination .

- Direct Amination : Treat 2-chloroquinoline with ammonia in ethanol under reflux (48-72 hrs). Use Cu(I) catalysts (e.g., CuBr) to enhance regioselectivity at the 6-position .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) yields >95% purity .

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Q. Basic

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2-8.5 ppm) and amine protons (δ 5.8-6.2 ppm). ¹³C NMR confirms the chlorinated carbon (δ 125-130 ppm) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ m/z 179.0) verifies molecular weight. Fragmentation patterns distinguish positional isomers .

- Elemental Analysis : Validate C, H, N, Cl content (±0.3% theoretical) to confirm purity .

How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and calculate activation energies for substitution at C-2 vs. C-6. Basis sets (e.g., B3LYP/6-311+G(d,p)) predict regioselectivity .

- Molecular Dynamics : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction pathways. Compare predicted vs. experimental yields to refine conditions .

- SAR Analysis : Map electrostatic potential surfaces to identify electron-deficient sites prone to nucleophilic attack .

What strategies are recommended for resolving contradictory biological activity data reported for this compound derivatives?

Q. Advanced

- Methodological Answer :

- Meta-Analysis : Apply Higgins’ I² statistic to quantify heterogeneity across studies. Stratify data by cell lines (e.g., HeLa vs. MCF-7) or assay types (e.g., MTT vs. apoptosis markers) .

- Dose-Response Reevaluation : Re-test compounds using standardized protocols (e.g., NIH’s Assay Guidance Manual) to control variables like serum concentration or incubation time .

- Structural Confirmation : Verify derivatives’ purity and stereochemistry via X-ray crystallography to rule out impurities as confounding factors .

What experimental design considerations are critical when evaluating the anticancer potential of this compound in vitro?

Q. Advanced

- Methodological Answer :

- Cell Line Selection : Use paired normal (e.g., HEK293) and cancer lines to assess selectivity. Include positive controls (e.g., cisplatin) and vehicle controls .

- Mechanistic Profiling : Combine proliferation assays (IC₅₀) with flow cytometry (cell cycle arrest, apoptosis) and Western blotting (p53, caspase-3 activation) .

- Solubility Optimization : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent toxicity. Pre-test solubility in PBS or culture media .

How can researchers address challenges in scaling up this compound synthesis for preclinical studies?

Q. Advanced

- Methodological Answer :

- Continuous Flow Reactors : Improve yield consistency by automating temperature and reagent flow control. Monitor in-line via FTIR for real-time adjustments .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF. Use biocatalysts (e.g., transaminases) for amine functionalization .

- Quality Control : Implement HPLC-UV/ELSD for batch-to-batch consistency. Set acceptance criteria (e.g., ≥98% purity, <0.5% residual solvents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.